Product packaging for Boc-D-Tic-OH(Cat. No.:CAS No. 115962-35-1)

Boc-D-Tic-OH

Cat. No.: B558586
CAS No.: 115962-35-1
M. Wt: 277.31 g/mol
InChI Key: HFPVZPNLMJDJFB-GFCCVEGCSA-N
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Description

Boc-D-Tic-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO4 B558586 Boc-D-Tic-OH CAS No. 115962-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPVZPNLMJDJFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350917
Record name Boc-D-Tic-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115962-35-1
Record name Boc-D-Tic-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Constrained Non Proteinogenic Amino Acid Scaffolds

Boc-D-Tic-OH belongs to a crucial class of compounds known as constrained non-proteinogenic amino acids. rsc.orgd-nb.info Unlike naturally occurring amino acids, which often allow for significant flexibility in the peptide chains they form, constrained amino acids have their structure locked into a specific conformation. d-nb.info This rigidity is a powerful tool in medicinal chemistry and chemical biology. By incorporating these constrained scaffolds into peptides, scientists can force the resulting molecule into a well-defined three-dimensional shape. d-nb.inforesearchgate.net This pre-organization can enhance the molecule's ability to bind to specific biological targets, such as receptors or enzymes, leading to increased potency and selectivity. d-nb.infomdpi.com

The tetrahydroisoquinoline (Tic) framework of this compound is a prime example of such a constrained scaffold. iris-biotech.de It is often used as an analog of proline, another amino acid known for introducing kinks and turns into peptide chains. iris-biotech.de The bicyclic nature of the Tic core significantly restricts the rotation around the peptide backbone, providing a greater degree of structural control than even proline. iris-biotech.de This allows researchers to fine-tune the secondary and tertiary structure of synthetic peptides, which is essential for designing molecules with specific biological functions. iris-biotech.de

Significance in Contemporary Medicinal Chemistry and Chemical Biology

The unique structural features of Boc-D-Tic-OH make it a highly significant tool in modern drug discovery and chemical biology research. chemimpex.comruifuchemical.com Its primary role is as a key building block in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.commdpi.com

Detailed Research Findings:

Opioid Receptor Modulation: The Dmt-Tic pharmacophore [H-Dmt-Tic-OH], where Dmt is Dimethyltyrosine, is a well-established motif in opioid research that evolved from earlier Tyr-Tic structures. nih.gov This dipeptide is a potent and selective antagonist for the δ-opioid receptor. Extensive modifications using this compound and its derivatives have led to the development of new compounds with a wide range of activities, from selective μ-opioid antagonists to potent δ-opioid agonists. nih.gov

Enzyme Inhibition: The constrained nature of the Tic scaffold is valuable for designing specific enzyme inhibitors. For instance, tetrahydroisoquinoline derivatives have been successfully used to create inhibitors for matrix metalloproteinases (MMPs) and Caspase-2, by modulating the affinity of the inhibitor for the enzyme's active site. iris-biotech.de

Hormone Receptor Antagonists: Research has shown the utility of Tic derivatives in the synthesis of gonadotropin-releasing hormone (GnRH) receptor antagonists. iris-biotech.de

General Pharmaceutical Development: this compound serves as a versatile intermediate in the synthesis of various isoquinoline (B145761) derivatives, which are known to possess a broad spectrum of biological activities, including potential anti-cancer, anti-inflammatory, and neuropharmacological properties. chemimpex.comchemimpex.com Researchers utilize its favorable reactivity and the ease with which it can be functionalized to build novel therapeutic agents. chemimpex.com

Historical Development and Evolution of Tetrahydroisoquinoline Amino Acid Derivatives in Peptide Science

Stereoselective Synthesis of the D-Configuration of Tetrahydroisoquinoline-3-carboxylic Acid (D-Tic)

The primary challenge in synthesizing D-Tic lies in achieving high enantiomeric purity for the D-configuration. Several approaches have been developed to address this, including enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis: Catalytic asymmetric synthesis offers an efficient route to chiral molecules. For Tic derivatives, phase-transfer catalysis using chiral quaternary ammonium (B1175870) bromides has been employed to achieve high enantiomeric purities in the synthesis of substituted tetrahydroisoquinoline-3-carboxylic acid derivatives thieme-connect.comresearchgate.net. Another strategy involves the Pictet-Spengler reaction, a classic method for forming the tetrahydroisoquinoline core. One reported method involves the cyclization of phenylalanine alkyl esters with formaldehyde (B43269) in trifluoroacetic acid, which can be adapted for the preparation of D-Tic by using D-phenylalanine derivatives google.comgoogle.com. This approach, starting from enantiomerically pure D-phenylalanine, inherently leads to the desired D-configuration of Tic.

Resolution of Racemic Mixtures: Alternatively, racemic Tic can be synthesized and then resolved into its individual enantiomers. Resolution typically involves converting the racemic mixture into diastereomeric salts by reacting it with an enantiomerically pure chiral resolving agent, such as a chiral acid or base. These diastereomeric salts possess different physical properties (e.g., solubility), allowing for their separation through methods like fractional crystallization libretexts.orgspcmc.ac.in. Once separated, the desired enantiomer can be liberated from its salt. For example, D-phenylalanine can be resolved via diastereomeric salt formation, and subsequent cyclization can yield D-Tic google.com.

MethodKey Reagents/CatalystsOutcomeReference(s)
Enantioselective Synthesis
Pictet-Spengler ReactionD-phenylalanine ester, formaldehyde, trifluoroacetic acidDirect synthesis of D-Tic google.comgoogle.com
Phase-Transfer CatalysisC2-symmetric chiral quaternary ammonium bromidesAsymmetric synthesis of Tic derivatives thieme-connect.comresearchgate.net
Resolution of Racemic Tic
Diastereomeric Salt FormationChiral acid (e.g., mandelic acid, tartaric acid) or chiral baseSeparation of enantiomers based on solubility google.comlibretexts.orgspcmc.ac.ingoogle.com

Strategic Implementation of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. For this compound, the Boc group is typically introduced onto the secondary amine nitrogen of the tetrahydroisoquinoline ring.

This protection step is generally straightforward and can be achieved by reacting D-Tic with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a suitable base. Common bases include triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃), often in an aqueous-organic solvent mixture (e.g., water/dioxane, water/THF). The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc anhydride, followed by the elimination of tert-butyl carbonate and carbon dioxide. The choice of base and solvent can influence the reaction rate and yield.

The Boc protection is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent synthetic manipulations, such as peptide coupling or modifications at the carboxylic acid.

Derivatization and Functionalization Approaches for this compound Analogues

Once this compound is synthesized, its structure can be further modified to create a diverse range of analogues. Derivatization typically targets the carboxylic acid functionality or, after deprotection of the Boc group, the secondary amine.

Carboxylic Acid Modifications: The carboxylic acid group (-COOH) can be readily converted into various derivatives, including esters, amides, and acid chlorides.

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., HCl, H₂SO₄) or coupling agents (e.g., DCC, EDCI) yields the corresponding esters. Methyl and ethyl esters are common derivatives.

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) forms amide bonds. This is a critical step for incorporating this compound into peptide chains or creating novel amide-containing compounds.

Amine Modifications (after Boc deprotection): Following the removal of the Boc group (typically with trifluoroacetic acid (TFA) or HCl in an organic solvent), the free secondary amine can be functionalized. This can include:

Acylation: Reaction with acid chlorides or anhydrides to form new amide linkages.

Alkylation: Reaction with alkyl halides or tosylates to introduce alkyl substituents on the nitrogen.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form tertiary amines.

These derivatization strategies allow for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles of molecules incorporating the this compound scaffold.

Synthesis of Substituted this compound Derivatives (e.g., Hydroxylated Analogues)

The synthesis of substituted this compound derivatives, such as hydroxylated analogues, often requires incorporating the hydroxyl group either into the starting materials or through post-cyclization functionalization.

Starting from Substituted Phenylalanine: If the tetrahydroisoquinoline ring is formed via a Pictet-Spengler reaction, substituted phenylalanine derivatives can be used as precursors. For instance, using a hydroxylated phenylalanine analogue would lead to a hydroxylated Tic core. However, the regioselectivity and reactivity of hydroxylated aromatic rings during cyclization need careful consideration.

Aromatic Substitution: Direct hydroxylation of the aromatic ring of pre-formed this compound is generally challenging due to the potential for side reactions and lack of regiocontrol. Electrophilic aromatic substitution reactions, such as nitration followed by reduction and diazotization/hydrolysis, could be employed, but these are often multi-step and may lead to mixtures of isomers.

Modifications on the Tetrahydroisoquinoline Ring: Functionalization at other positions of the tetrahydroisoquinoline ring, such as the C1 or C4 positions, can also lead to substituted derivatives. For example, some methods focus on the asymmetric synthesis of quaternary Tic derivatives, which could potentially be hydroxylated or otherwise functionalized researchgate.net.

The synthesis of specific hydroxylated analogues would depend on the desired position of the hydroxyl group and would likely involve tailored synthetic routes, potentially utilizing protecting group strategies for the hydroxyl moiety itself during other transformations.

Comparative Analysis of Solid-Phase and Solution-Phase Synthetic Protocols

Both solid-phase synthesis (SPS) and solution-phase synthesis (SPS) are employed for the preparation of this compound and its incorporation into larger molecules like peptides. Each approach has distinct advantages and disadvantages.

Solution-Phase Synthesis: This traditional method involves carrying out all reactions in solution. It offers flexibility in terms of reaction conditions, purification techniques (e.g., crystallization, chromatography), and scale-up. It is generally suitable for the synthesis of smaller quantities or when intermediates require rigorous purification. However, it can be more time-consuming due to the need for purification after each step.

Solid-Phase Synthesis (SPS): SPS involves anchoring the starting material or a growing peptide chain to an insoluble polymer resin. Reactions are performed on the solid support, and excess reagents and by-products are removed by simple washing. This method is highly efficient for the synthesis of peptides and combinatorial libraries, as it automates many steps and allows for the use of excess reagents to drive reactions to completion, often leading to higher yields and purities of the final product without intermediate purification. For this compound, it can be coupled to a resin and then elongated with other amino acids.

Comparative Table:

FeatureSolution-Phase SynthesisSolid-Phase Synthesis (SPS)
Purification Required after each step (crystallization, chromatography)Washing of the resin after each step; final cleavage/purification
Automation Limited; manual intervention for purificationHigh potential for automation; suitable for automated synthesizers
Scale-up Generally easier for large-scale productionCan be challenging for very large scales; resin capacity is a factor
Reaction Excess Used judiciously to avoid purification issuesOften uses large excess of reagents to drive reactions to completion
Intermediate Characterization Possible and often necessaryDifficult to impossible without cleaving from resin
Speed/Efficiency Can be slower due to purification stepsGenerally faster for complex molecules like peptides
Cost Can be lower for simple molecules; higher for complex onesResin cost can be significant; reagent excess adds cost
Applicability Synthesis of this compound itself, small derivativesIncorporation into peptides, combinatorial libraries

Research has explored both approaches for synthesizing Tic-containing peptides, with SPS being particularly favored for its efficiency in building complex sequences thieme-connect.comresearchgate.netrenyi.hulookchem.com. The choice between solution-phase and solid-phase synthesis often depends on the specific synthetic target, desired scale, and available resources.

Role as a Conformationally Constrained Amino Acid Building Block in Peptide Synthesis

The incorporation of non-canonical amino acids like this compound into peptide sequences is a key strategy for modulating peptide properties, such as stability, conformation, and biological activity. The inherent rigidity of the Tic moiety introduces specific conformational constraints, which can be crucial for achieving desired peptide structures and functions.

Integration into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides, offering advantages such as easy separation of byproducts and excess reagents through filtration and washing peptide.compeptide2.comias.ac.inmdpi.compeptide.comiris-biotech.de. In SPPS, the C-terminal amino acid is first anchored to an insoluble resin support. The Boc-protected amino acid, such as this compound, is then sequentially coupled to the growing peptide chain. The Boc group serves as a temporary protecting group for the α-amino terminus, preventing unwanted reactions during chain elongation peptide.commdpi.compeptide.comiris-biotech.deamericanpeptidesociety.orgthermofisher.comnih.govlibretexts.orgresearchgate.net. The D-configuration of the Tic residue contributes specific stereochemical information to the peptide sequence chemimpex.combldpharm.comunits.itwikipedia.orgwikipedia.orgnih.govtesisenred.netresearchgate.net.

Utilization of Coupling Reagents and Strategies

The formation of a peptide bond requires the activation of the carboxyl group of the incoming amino acid to react with the free amino group of the peptide chain attached to the resin. Various coupling reagents and strategies are employed to ensure efficient and high-purity peptide bond formation. Common methods include the use of carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in conjunction with additives like HOBt (1-Hydroxybenzotriazole), or WSC (Water-soluble carbodiimide) peptide.comthermofisher.combldpharm.comsigmaaldrich.comchemsrc.combachem.com.

More potent coupling agents, particularly favored for sterically hindered or difficult couplings, include phosphonium (B103445) and aminium (uronium) salts. Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often used with DIEA (N,N-Diisopropylethylamine), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) peptide2.combachem.comchempep.comsigmaaldrich.comamericanpeptidesociety.org. These reagents facilitate rapid and efficient coupling, minimizing the formation of side products.

Table 1: Common Coupling Reagents and Strategies in SPPS

Reagent/StrategyTypical AdditivesBase RequiredNotes
EDC/HOBtHOBtYesEDC is water-soluble; HOBt enhances coupling efficiency and reduces racemization.
WSC/HOBtHOBtYesSimilar to EDC/HOBt, WSC is water-soluble.
HBTU/DIEA-DIEAWidely used uronium salt; requires a base for activation.
HATUHOAtYesHighly potent reagent, generates OAt esters; effective for difficult couplings and minimizes racemization. HOAt is preferred.
DIC/HOBtHOBtYesDIC produces a soluble urea (B33335) byproduct, facilitating automated SPPS. Often used with HOBt or HOAt for reduced racemization.

Control of Stereochemistry and Prevention of Side Reactions During Peptide Elongation

Maintaining stereochemical integrity during peptide elongation is critical. Racemization, the conversion of an amino acid from one enantiomer to its mirror image, can occur during the activation and coupling steps bachem.comamericanpeptidesociety.orgpeptide.com. The Boc strategy, which is less sensitive to basic conditions compared to the Fmoc strategy, can be advantageous for sequences prone to racemization americanpeptidesociety.orgthermofisher.com. The use of additives like HOBt, HOAt, or Oxyma Pure, along with optimized reaction conditions, helps to suppress racemization and other side reactions, such as diketopiperazine (DKP) formation bachem.comchempep.comamericanpeptidesociety.orgpeptide.com. The conformational rigidity imparted by the Tic moiety in this compound can also influence the stereochemical outcome and stability of the peptide chain.

Deprotection Methodologies for Boc and Other Protecting Groups

The Boc protecting group is acid-labile and is typically removed using strong acids, most commonly trifluoroacetic acid (TFA) peptide.commdpi.compeptide.comamericanpeptidesociety.orgthermofisher.comnih.govlibretexts.orgresearchgate.netrsc.org. The deprotection is usually carried out in a solution of TFA in an organic solvent like dichloromethane (B109758) (DCM), often with the addition of cation scavengers such as triisopropylsilane (B1312306) (TIPS) or dithiothreitol (B142953) (DTE) to prevent side reactions caused by reactive carbocations peptide2.compeptide.com. After the Boc group is cleaved, the resulting amine is often in the form of a TFA salt, which needs to be neutralized, typically with a tertiary amine like DIEA, to generate the free amine for the subsequent coupling reaction peptide.comias.ac.inpeptide.com. Side-chain protecting groups, which are generally more robust, are removed under harsher acidic conditions, such as using hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically at the end of the synthesis peptide.compeptide2.commdpi.compeptide.com.

Construction of Complex Bioactive Molecular Architectures

This compound serves as a versatile building block for the synthesis of intricate molecular structures with significant biological relevance. Its incorporation into peptides allows for the creation of peptidomimetics and complex peptide-based drugs chemimpex.comnih.gov. The tetrahydroisoquinoline core found in Tic is present in various natural products and pharmaceuticals, known for diverse biological activities, including potential anti-cancer and anti-inflammatory properties chemimpex.com. Researchers utilize this compound to construct novel compounds with tailored modifications, enhancing their utility in medicinal chemistry and drug discovery, particularly in areas such as neurological disorders chemimpex.com. Furthermore, its structural features can be leveraged in the design of drug delivery systems, improving the stability and bioavailability of therapeutic agents chemimpex.com.

Enabling Chiral Induction and Asymmetric Transformations

Compound Name Table:

Common NameChemical NameCAS Number
This compoundN-tert-butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid115962-35-1
Tic1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidN/A
Boctert-butyloxycarbonylN/A
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateN/A
DIEAN,N-DiisopropylethylamineN/A
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideN/A
HOBt1-HydroxybenzotriazoleN/A
WSCWater-soluble carbodiimideN/A
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateN/A
TFATrifluoroacetic acidN/A
TIPSTriisopropylsilaneN/A
DTEDithiothreitolN/A
DICDiisopropylcarbodiimideN/A
HOAt1-Hydroxy-7-azabenzotriazoleN/A
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateN/A

Conformational Analysis and Structure Activity Relationships Sar of D Tic Containing Compounds

Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, CD Spectrophotometry)

The determination of the three-dimensional structure of D-Tic-containing peptides in solution is crucial for understanding their biological activity. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful, complementary techniques for this purpose. nih.govamericanpeptidesociety.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for detailed conformational analysis of peptides at the atomic level. nih.govresearchgate.net Various NMR parameters provide critical distance and angular restraints for structure calculation:

Coupling Constants (J-values): Three-bond coupling constants, particularly ³J(HN,Hα), are related to the backbone dihedral angle phi (φ) through the Karplus equation. mdpi.com These values help to define the local backbone conformation.

Chemical Shifts: The deviation of Cα and Cβ chemical shifts from random coil values can indicate the presence of secondary structures like helices or sheets. mdpi.com

Temperature Coefficients: The temperature dependence of amide proton chemical shifts (dδ/dT) can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns. youtube.com Protons with small temperature coefficients are typically solvent-shielded or engaged in hydrogen bonding. youtube.com

α-Helices: Show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

β-Sheets: Typically display a negative band near 217 nm and a positive band around 195 nm.

β-Turns: The spectra for β-turns are more varied, but specific types can be identified. For instance, a Type I β-turn often shows a negative band around 225-230 nm and a positive one at ~205 nm.

Random Coils: Exhibit a strong negative band near 200 nm.

For D-Tic-containing peptides, CD is particularly useful for confirming the presence of the β-turn structures that D-Tic is known to induce. nih.gov

Spectroscopic TechniqueKey ParameterConformational Information ProvidedNMR SpectroscopyNuclear Overhauser Effect (NOE)Inter-proton distances, defining 3D fold³J(HN,Hα) Coupling ConstantsBackbone dihedral angle φAmide Proton Temperature CoefficientsIdentification of intramolecular hydrogen bondsCD SpectrophotometryMolar Ellipticity [θ]Estimation of secondary structure content (α-helix, β-sheet, β-turn)

Computational Modeling and Molecular Dynamics Simulations of D-Tic Peptidomimetics

Computational methods are indispensable for complementing experimental data and providing a dynamic picture of D-Tic peptidomimetics. nih.govepochjournals.com Molecular dynamics (MD) simulations, in particular, allow for the exploration of the conformational landscape of these molecules in a simulated physiological environment. nih.govresearchgate.net

MD simulations begin with an initial structure, often derived from NMR data or built using standard bond lengths and angles. researchgate.net The system, including the peptide and explicit solvent molecules, is then allowed to evolve over time by solving Newton's equations of motion. researchgate.net These simulations can:

Sample Conformational Space: Identify low-energy, stable conformations and the transitions between them. nih.gov

Analyze Structural Stability: Assess the stability of secondary structures, such as the β-turns induced by D-Tic, over the simulation time. nih.gov

Characterize Solvation: Investigate the interactions between the peptide and surrounding water molecules, which can influence conformation and binding.

Refine Experimental Structures: Use experimental restraints from NMR to guide simulations, leading to a more accurate ensemble of solution structures.

Influence of D-Tic Ring Conformation on Peptide Backbone and Side-Chain Dihedral Angles

The conformational rigidity of the D-Tic residue directly impacts the allowable dihedral angles of the peptide backbone (φ, ψ) and its own side chain (χ). mlb.co.jp

Backbone Dihedral Angles (φ, ψ): The bicyclic ring system of Tic severely restricts the rotation around the N-Cα bond, locking the φ angle to a value of approximately +60°. This is a key reason for its potent ability to induce specific turn structures. The ψ angle has more freedom but is also influenced by steric interactions between the Tic ring and adjacent residues.

Side-Chain Dihedral Angles (χ): The aromatic ring of Tic is part of the fused ring system, which dramatically limits the side-chain torsional angles (χ1 and χ2). This pre-organizes the orientation of the aromatic side chain, which can be critical for fitting into a specific receptor binding pocket. expasy.org In contrast, a flexible residue like Phenylalanine can adopt multiple side-chain rotamers, which can be entropically unfavorable upon binding. expasy.org

This enforced rigidity reduces the number of accessible conformations for the entire peptide, which can "pre-pay" the entropic penalty of binding to a receptor, often leading to higher affinity. nih.gov

Dihedral AngleDefinitionInfluence of D-TicPhi (φ)Rotation around the N-Cα bondHighly restricted, typically to values around +60°Psi (ψ)Rotation around the Cα-C' bondRestricted, but more flexible than φChi (χ)Rotation of the side chainSeverely restricted due to the bicyclic ring structure

Role of the D-Configuration of Tic in Inducing and Stabilizing Specific Secondary Structures (e.g., β-turns)

β-turns are secondary structures where the polypeptide chain reverses its direction. nih.govnih.gov They are critical elements in protein folding and molecular recognition. nih.gov A β-turn is typically composed of four amino acid residues (i to i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. nih.govquora.com

The incorporation of a D-amino acid at position i+1 of a turn sequence is a well-established strategy for nucleating β-turns, particularly Type II' β-turns. wjarr.comrsc.org The D-configuration of Tic, combined with its constrained φ angle of ~+60°, makes it an exceptionally potent inducer of this specific conformation. When placed at the i+1 position, D-Tic forces the peptide backbone into a tight reversal.

For example, a peptide sequence containing a D-Tic at position i+1 and a flexible amino acid like Glycine at i+2 will strongly favor a Type II' β-turn. This structural motif is a key component in the bioactive conformation of many peptide hormones and neurotransmitters. The ability of D-Tic to reliably and rigidly enforce this conformation is a primary reason for its widespread use in peptidomimetic design. nih.gov

Structure-Activity Relationship Studies for D-Tic-Mediated Receptor Interactions

By locking a peptide into a specific conformation, D-Tic allows for a precise investigation of the structure-activity relationship (SAR) at a given receptor. If a D-Tic-containing analogue shows high activity, it strongly suggests that the induced β-turn conformation is the bioactive one. This knowledge can then be used to design even more potent and selective non-peptide mimetics. nih.gov

A prominent example is in the development of antagonists for the bradykinin (B550075) B2 receptor. Bradykinin is a peptide involved in inflammation. The second generation of B2 antagonists incorporated D-Tic to stabilize a C-terminal β-turn, which was hypothesized to be crucial for binding. nih.gov The compound MEN11270, for instance, contains a D-Tic at position 7 within a cyclic C-terminal portion:

MEN11270: D-Arg⁰-Arg¹-Pro²-Hyp³-Gly⁴-Thi⁵-cyclo[Dab⁶-D-Tic ⁷-Oic⁸-Arg⁹]

In this molecule, the D-Tic⁷-Oic⁸ segment mimics the β-turn conformation. This rigid structure is thought to occupy a hydrophobic pocket on the B2 receptor, contributing significantly to the compound's high affinity and antagonist activity. nih.gov SAR studies with such compounds demonstrate that the specific shape conferred by D-Tic is essential for effective receptor interaction. Altering this conformation, for example by using the L-isomer of Tic, often leads to a dramatic loss of activity.

Compound FeatureStructural Role of D-TicImpact on Receptor Interaction (SAR)Rigid BackboneInduces a stable Type II' β-turnPresents key pharmacophoric groups in the optimal orientation for receptor bindingFixed Side ChainOrients the aromatic ring in a defined spaceFacilitates specific hydrophobic or π-stacking interactions within the receptor's binding pocketReduced FlexibilityLowers the entropic cost of bindingContributes to higher binding affinity compared to flexible analogues

Table of Mentioned Compounds

Compound Name/AbbreviationFull NameBoc-D-Tic-OHN-(tert-Butoxycarbonyl)-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidD-TicD-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidMEN11270D-Arg-Arg-Pro-Hyp-Gly-Thi-cyclo(Dab-D-Tic-Oic-Arg)ArgArginineProProlineHypHydroxyprolineGlyGlycineThiThienylalanineDabDiaminobutyric acidOicOctahydroindole-2-carboxylic acidPhePhenylalanine

Role of Boc D Tic Oh in Drug Discovery and Medicinal Chemistry

Design and Synthesis of Peptidomimetics Incorporating D-Tic Residues

The incorporation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue, particularly its D-enantiomer, into peptide sequences has been a significant strategy in the design of peptidomimetics. Boc-D-Tic-OH serves as a key precursor in these synthetic endeavors, enabling the creation of molecules with modulated pharmacological properties.

Strategies for Enhancing Metabolic Stability of Peptidomimetics

Peptides, by their nature, are susceptible to enzymatic degradation by proteases, limiting their therapeutic utility due to poor metabolic stability and short in vivo half-lives. The integration of conformationally constrained amino acids, such as D-Tic, into peptide structures is a well-established method to enhance resistance to proteolytic cleavage u-strasbg.fruminho.pt. The introduction of D-amino acids, in general, has been shown to improve the proteolytic resistance of peptide analogues uminho.ptresearchgate.net. By providing a rigid scaffold, D-Tic can shield adjacent peptide bonds from enzymatic attack, thereby increasing the metabolic stability of the resulting peptidomimetics mdpi.com.

Optimization of Receptor Binding Affinity and Selectivity

The D-Tic residue is recognized for its ability to induce enhanced receptor selectivity and affinity in peptidomimetic ligands. Its constrained structure can orient key pharmacophoric elements in a manner that optimizes interactions with specific receptor subtypes u-strasbg.fr. The D-Tic scaffold has become a firmly established template in the design of opioid receptor ligands, where subtle structural modifications can drastically alter the compound's pharmacological profile, including its affinity and selectivity u-strasbg.frnih.gov. For instance, D-Tic-substituted analogues derived from 2',6'-dimethyl-L-tyrosine (Dmt) have demonstrated configuration-dependent effects on receptor selectivity, with D-Tic derivatives often exhibiting mixed mu-opioid receptor (MOR)/delta-opioid receptor (DOR) agonist activity or acting as selective DOR antagonists, whereas L-Tic analogues tend towards DOR antagonism mdpi.comacs.orgresearchgate.netcapes.gov.br. The Dmt-Tic pharmacophore itself is associated with high affinity for opioid receptors mdpi.com.

Development of Protease-Resistant Peptide Analogues

The incorporation of conformationally restricted amino acids like D-Tic is a direct strategy for developing peptide analogues that are more resistant to enzymatic degradation u-strasbg.fruminho.pt. This resistance is crucial for improving the pharmacokinetic properties of peptide-based therapeutics. The presence of D-Tic can help protect the peptide backbone from hydrolysis by proteases, leading to analogues with increased in vivo stability and prolonged duration of action mdpi.com.

Applications in Opioid Receptor Ligand Research

This compound and its incorporated D-Tic residue are extensively utilized in the field of opioid receptor research, contributing to the development of selective agonists and antagonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Development of Kappa Opioid Receptor Antagonists

Tetrahydroisoquinoline derivatives, often synthesized using D-Tic building blocks, have emerged as potent and selective kappa (κ) opioid receptor antagonists nih.govgoogle.comnih.govgoogle.com. A notable example is JDTic, a D-Tic analogue that has been extensively studied for its κ opioid receptor antagonist activity and its potential therapeutic applications in models of depression, anxiety, and substance abuse nih.govgoogle.comgoogle.com. The synthesis of potent κ opioid receptor antagonists often involves Boc-protected D-Tic derivatives, such as Boc-7-hydroxy-d-Tic(OH), as key intermediates nih.govgoogle.comgoogle.com. For instance, compound 12 (4-Me-PDTic) demonstrated significant κ opioid receptor antagonist potency with a Ke of 0.37 nM and high selectivity ratios of μ/κ = 645 and δ/κ >8100 nih.gov.

Table 1: Kappa Opioid Receptor Antagonist Potency and Selectivity

Compound Name/IdentifierReceptor TargetAffinity/Potency (Ke, nM)Selectivity Ratio (μ/κ or δ/κ)Citation(s)
JDTicKOR6.8- nih.gov
Compound 12 (4-Me-PDTic)KOR0.37μ/κ = 645; δ/κ >8100 nih.gov
Boc-7-hydroxy-d-Tic(OH) derivativeKORNot specified- nih.govgoogle.com

Investigation of Delta Opioid Receptor Agonist/Antagonist Selectivity

The D-Tic residue plays a critical role in modulating the selectivity and activity of ligands at the delta (δ) opioid receptor u-strasbg.frmdpi.comacs.orgresearchgate.netcapes.gov.brmdpi.comnih.govnih.govnih.govfrontiersin.org. The dipeptide H-Tyr-Tic-Phe-OH (TIP) is recognized as a potent and selective DOR antagonist mdpi.comnih.gov. Furthermore, the stereochemistry of the Tic residue significantly influences receptor interactions; for example, D-Tic-substituted analogues of Dmt-Tic can act as mixed MOR/DOR agonists or selective DOR antagonists, whereas L-Tic analogues typically favour DOR antagonism researchgate.netcapes.gov.br. The H-Dmt-Tic-OH scaffold itself exhibits remarkable affinity and antagonism at the δ opioid receptor acs.org.

Integration into Drug Delivery Systems and Formulations

This compound, a protected amino acid derivative, serves as a crucial building block in the development of advanced drug delivery systems, particularly through its incorporation into peptide-based therapeutics and sophisticated molecular constructs. Its utility lies in its ability to enhance the stability and bioavailability of therapeutic agents when integrated into specific formulations or delivery vehicles chemimpex.com.

Role in Peptide-Based Drug Delivery Strategies

This compound is extensively employed in the synthesis of peptides, which are increasingly recognized for their potential in targeted drug delivery ontosight.ainih.gov. Peptides incorporating the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue, synthesized using this compound as a precursor, have demonstrated promising characteristics for overcoming biological barriers. For instance, certain Tic-containing peptide derivatives have shown the capacity to penetrate the blood-brain barrier (BBB), a critical factor for the delivery of therapeutics to the central nervous system nih.govgoogle.com. This capability positions this compound as an indirect enabler of advanced delivery systems designed for neurological disorders or other conditions requiring enhanced BBB permeability. Furthermore, this compound can be a component within peptide sequences engineered for specific targeting functions, allowing these peptides to be conjugated to drug molecules or encapsulated within nanocarriers for precise delivery to target tissues thno.orgd-nb.info.

Potential in Self-Assembling Nanostructures

The chemical structure and properties of Boc-protected amino acids, in general, have been leveraged for the creation of self-assembling nanostructures, such as nanoparticles, which act as drug delivery vehicles researchgate.netresearchgate.net. While direct studies on this compound forming such structures are less prevalent in the provided literature, its nature as a protected amino acid derivative suggests a potential for similar self-assembly behavior. Such self-assembly could lead to the formation of nanocarriers capable of entrapping and delivering therapeutic agents, thereby enhancing their stability, solubility, and targeted release researchgate.netresearchgate.net. This avenue represents an area for further exploration in developing novel delivery platforms utilizing this compound.

Application in Conjugation and Molecular Architectures

Data Table: Physicochemical Properties and Role in Drug Delivery Context

Property/RoleValue/DescriptionSource Index
Chemical NameN-tert-Butyloxycarbonyl-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid chemimpex.comiris-biotech.de
SynonymThis compound chemimpex.com
CAS Number115962-35-1 chemimpex.comiris-biotech.depharmint.netsigmaaldrich.com
Molecular FormulaC15H19NO4 chemimpex.comiris-biotech.de
Molecular Weight277.3 g/mol chemimpex.com
Purity≥ 97-98% (HPLC) chemimpex.comsigmaaldrich.com
AppearanceWhite to off-white crystalline powder chemimpex.com
Melting Point124-132 °C chemimpex.com
Optical Rotation[α]D20 = -20 ± 2º (C = 1 % in MeOH) chemimpex.com
Primary Role in DeliveryIntermediate for peptide synthesis; enhances stability/bioavailability; potential in BBB-penetrating peptide design chemimpex.comnih.govgoogle.com
Formulation Integration MethodPeptide synthesis, conjugation chemistry ontosight.airesearchgate.net

Compound Names Mentioned:

this compound

Tic (as a residue/component)

Fmoc-Trp(Boc)-OH

ATWLPPR (peptide)

Advanced Research Directions and Future Perspectives in Boc D Tic Oh Chemistry

Rational Design of Novel Boc-D-Tic-OH Derivatives with Tailored Pharmacological Profiles

The strategic incorporation of the D-Tic moiety into peptide sequences or small molecules has proven effective in modulating pharmacological properties, including potency, selectivity, and metabolic stability. Rational design approaches leverage structure-activity relationship (SAR) studies to fine-tune these characteristics. For instance, replacing specific amino acids with D-Tic in opioid peptide analogs has demonstrated the ability to enhance potency and selectivity for particular opioid receptor subtypes acs.orgnih.gov. The conformational constraints imposed by the rigid tetrahydroisoquinoline ring system of D-Tic can orient pharmacophoric elements in a manner that optimizes receptor binding and downstream signaling.

Research into gramicidin (B1672133) S analogs has shown that substituting D-Tic for D-phenylalanine can lead to a modest but significant increase in therapeutic index, primarily by reducing hemolytic effects, suggesting improved safety profiles nih.gov. Furthermore, studies exploring kappa opioid receptor (κOR) antagonists have identified D-Tic-containing analogs with potent and selective activity, highlighting the utility of this scaffold in targeting CNS disorders nih.gov. The precise stereochemistry and placement of the D-Tic residue are critical determinants of the resultant biological activity, underscoring the importance of precise synthetic control and rational design in developing novel derivatives with desired pharmacological outcomes nih.govnih.gov.

High-Throughput Synthesis and Screening of this compound-Containing Compound Libraries

The development of high-throughput synthesis (HTS) and screening platforms is revolutionizing drug discovery by enabling the rapid generation and evaluation of vast chemical libraries. While specific libraries built exclusively around this compound are not extensively detailed in the literature, the methodologies employed for creating diverse compound collections are directly applicable. Techniques such as "one-bead-one-compound" and "mix-and-split" solid-phase synthesis, coupled with advanced screening technologies like Fiber-optic Array Scanning Technology (FAST), allow for the rapid assessment of millions to billions of compounds chemrxiv.orgnih.govacs.org.

This compound can serve as a valuable building block within such combinatorial libraries, introducing structural diversity and specific conformational constraints. The ability to synthesize and screen libraries containing this compound derivatives efficiently would accelerate the identification of novel lead compounds for various therapeutic targets. The integration of automated purification workflows further streamlines the process, linking high-throughput synthesis with rapid profiling of novel chemical matter nih.gov.

Development of Bifunctional and Multifunctional Bioactive Constructs Incorporating D-Tic

The incorporation of the D-Tic moiety into bifunctional or multifunctional constructs offers a powerful strategy for developing targeted therapeutics and complex molecular probes. These constructs often involve linking D-Tic-containing peptides or small molecules to other bioactive entities, such as targeting ligands, cytotoxic agents, or signaling modulators. For example, D-Tic has been integrated into peptide analogs designed to act as bifunctional opioid receptor ligands, exhibiting dual agonist/antagonist activities at different receptor subtypes nih.gov.

Conjugates incorporating D-Tic have also been explored for targeted cancer therapy. One such example involves GnRH-III conjugates where D-Tic replaces a dipeptide fragment, leading to enhanced cellular uptake and improved in vitro cytostatic activity against cancer cells nih.gov. Furthermore, the concept of bifunctional compounds for targeted protein degradation, such as proteolysis-targeting chimeras (PROTACs), could potentially leverage D-Tic-containing ligands to recruit target proteins to E3 ubiquitin ligases, thereby facilitating their degradation google.com. The development of antibody-drug conjugates (ADCs) also highlights the principle of linking bioactive molecules to targeting moieties for enhanced specificity google.com.

Synergistic Approaches Combining Computational Drug Design with Experimental Synthesis

The synergy between computational drug design and experimental synthesis is crucial for optimizing the discovery and development of novel this compound derivatives. Computational methods, including molecular docking and density functional theory (DFT) analysis, can predict binding modes, assess affinities, and guide the rational design of molecules with desired properties. For instance, docking studies of Tic analogs to opioid receptor crystal structures provide insights into specific binding interactions, aiding in the design of selective antagonists nih.gov.

Similarly, computational studies can predict the electronic and photophysical properties of novel organoboron derivatives, informing the design of materials for organic light-emitting diodes frontiersin.org. In the context of drug discovery, integrating these in silico predictions with robust experimental synthesis allows for an iterative optimization process. By synthesizing compounds based on computational predictions and then experimentally validating their activity and properties, researchers can efficiently explore chemical space and identify promising lead candidates. The evaluation of tetrahydroisoquinoline-conjugated dipeptides against bacterial DNA gyrase, supported by computational binding affinity studies, exemplifies this integrated approach nih.gov.

Exploration of this compound in Emerging Therapeutic Modalities and Target Validation

The versatility of this compound extends to its exploration in emerging therapeutic modalities and its role in validating novel biological targets. Its application in developing opioid receptor modulators, targeting pain and neurological disorders, continues to be a significant area of research nih.govnih.gov. Beyond opioid receptors, Tic-containing compounds have been investigated as bradykinin (B550075) B2 receptor antagonists, suggesting potential applications in inflammatory conditions nih.gov.

In the realm of antimicrobial agents, gramicidin S analogs incorporating D-Tic have demonstrated improved therapeutic indices, indicating potential for developing new antibacterial therapies nih.gov. Furthermore, the use of this compound as a building block in creating complex peptide conjugates for targeted cancer therapy nih.gov and its potential role in prodrug strategies to enhance blood-brain barrier (BBB) penetration thieme-connect.com highlight its adaptability to various therapeutic modalities. The ongoing research into D-Tic derivatives for validating specific biological targets, such as opioid receptors or bacterial enzymes, is critical for advancing our understanding of disease mechanisms and identifying new therapeutic avenues.

Q & A

Q. 1.1. What are the optimal synthetic protocols for Boc-D-Tic-OH, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group in D-Tic-OH. Key factors include:

  • Coupling Reagents : Use of DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acid groups .
  • Solvent Systems : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to minimize side reactions.
  • Purification : Reverse-phase HPLC with C18 columns to isolate this compound, monitoring retention times and UV absorption at 220 nm .

Q. 1.2. How should researchers validate the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is critical for peptide applications. Use:

  • Chiral HPLC : Columns like Chiralpak IA with hexane:isopropanol mobile phases. Retention time shifts indicate D/L isomer contamination .
  • Circular Dichroism (CD) : Compare CD spectra against a validated D-Tic-OH standard to confirm stereochemical integrity .

Advanced Research Questions

Q. 2.1. How does this compound incorporation affect the conformational stability of β-turn structures in peptide design?

Methodological Answer: this compound is used to induce constrained conformations. Researchers should:

  • Design Comparative Studies : Synthesize peptides with this compound vs. non-constrained residues (e.g., Proline).
  • Analytical Techniques :
    • NMR Spectroscopy : Analyze NOE (nuclear Overhauser effect) patterns to map hydrogen bonding and dihedral angles .
    • MD Simulations : Compare simulated β-turn stability with experimental data .

Q. 2.2. How can contradictory findings about this compound’s stability under basic conditions be resolved?

Methodological Answer: Discrepancies in hydrolysis rates may arise from:

  • Experimental Variables : pH gradients, temperature fluctuations, or solvent impurities.
  • Resolution Strategies :
    • Controlled Replication : Repeat experiments under strictly anhydrous conditions (e.g., using molecular sieves) .
    • Kinetic Analysis : Plot degradation rates via LC-MS at pH 7–12 to identify critical instability thresholds .

Q. 2.3. What advanced analytical methods are suitable for detecting trace impurities in this compound batches?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities with ppm-level accuracy (e.g., deprotected Tic-OH or diastereomers) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar contaminants .

Q. 2.4. How does this compound’s stereochemistry influence receptor binding in opioid peptide analogs?

Methodological Answer:

  • Comparative Binding Assays : Use radiolabeled ligands (e.g., [³H]-DAMGO) in competitive binding studies with μ-opioid receptors .
  • Molecular Docking : Compare binding affinities of D- vs. L-Tic-OH-containing peptides using software like AutoDock Vina .

Q. Methodological Frameworks for Research Design

Q. 3.1. How to apply the PICOT framework to structure studies on this compound’s therapeutic potential?

Adapted PICOT Template for Chemistry:

  • P (Population): Target peptide-receptor system (e.g., opioid receptors).
  • I (Intervention): Incorporation of this compound into peptide sequences.
  • C (Comparison): Peptides with alternative constrained residues.
  • O (Outcome): Binding affinity (IC₅₀), conformational stability.
  • T (Time): Duration of stability assays or receptor interaction studies .

Q. 3.2. What are common pitfalls in designing studies involving this compound?

  • Overlooking Hygroscopicity : Store this compound in desiccated environments to prevent hydrolysis .
  • Inadequate Controls : Include negative controls (e.g., unprotected Tic-OH) to validate Boc group efficacy .

Q. Data Contradiction and Reproducibility

Q. 4.1. How to address inconsistencies in this compound’s reported solubility profiles?

  • Standardize Solubility Tests : Use nephelometry to quantify solubility in DMSO, DCM, and aqueous buffers under controlled temperatures .
  • Meta-Analysis : Compare literature data using PRISMA guidelines to identify methodological outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.